1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a chemical compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2. This specific compound features a methyl group at position 5, an isopropyl group at position 1 of the pyrazole ring, and an ethanone group at position 4. Pyrazoles are known for their diverse biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, typically involving the reaction of pyrazole derivatives with ethanone precursors. Its unique structure allows it to participate in a range of chemical reactions, making it a subject of interest in both academic and industrial research.
1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one is classified as a pyrazole derivative and is recognized for its potential biological activities, including anti-inflammatory and anti-tumor properties.
The synthesis of 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one typically involves the condensation reaction between 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction is conducted under reflux conditions, followed by purification through recrystallization or chromatography.
In industrial settings, the production may utilize continuous flow reactors and automated systems to enhance efficiency. Key parameters such as temperature, pressure, and solvent choice are optimized to maximize yield. The reaction conditions must be carefully controlled to achieve the desired product while minimizing byproducts.
The molecular formula is , and its molecular weight is approximately 182.23 g/mol. The compound exhibits characteristic functional groups that influence its reactivity and interactions in biological systems.
1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one can undergo various chemical transformations:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole ketones or acids.
Reduction: Reduction reactions with sodium borohydride can convert the ethanone group into an alcohol.
Substitution: Nucleophilic substitution reactions may occur where the ethanone group is replaced by other functional groups under basic conditions.
For oxidation, potassium permanganate is typically used in acidic or neutral conditions. Reduction reactions are often performed with sodium borohydride in solvents like methanol or ethanol. Nucleophilic substitutions require suitable nucleophiles such as amines or thiols.
The mechanism of action for 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one involves its interaction with biological targets that may lead to modulation of various signaling pathways. The presence of the pyrazole ring contributes to its ability to bind selectively to target proteins or enzymes.
Studies indicate that compounds within the pyrazole class exhibit significant anti-inflammatory and anti-tumor activities, potentially through inhibition of specific enzymes or receptors involved in these processes. Detailed mechanistic studies are required to elucidate specific pathways affected by this compound.
The compound is typically a solid at room temperature with a melting point that can vary based on purity and crystallization conditions. Its solubility profile indicates moderate solubility in organic solvents like ethanol and dichloromethane but limited solubility in water.
Chemically, 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one is reactive due to its functional groups, allowing it to participate in electrophilic aromatic substitution reactions and nucleophilic attacks. Its stability under various conditions depends on pH, temperature, and the presence of catalysts or inhibitors.
This compound has garnered attention for its potential applications in medicinal chemistry due to its biological activity. Research indicates that derivatives of pyrazoles can serve as scaffolds for developing new pharmaceuticals targeting inflammatory diseases, cancer, and other conditions. Additionally, its unique structural features make it a candidate for further exploration in drug discovery programs aimed at optimizing therapeutic efficacy while minimizing side effects.
Heterocyclic compounds represent a cornerstone of modern medicinal chemistry, constituting over 85% of clinically approved drugs. These structures, characterized by rings containing carbon and heteroatoms (commonly nitrogen, oxygen, or sulfur), provide versatile scaffolds for molecular interactions with biological targets. Their structural diversity enables fine-tuning of physicochemical properties—such as solubility, polarity, and partition coefficients—critical for drug-likeness and pharmacokinetic optimization. Nitrogen-containing heterocycles, particularly five-membered rings like pyrazoles, exhibit exceptional binding capabilities through hydrogen bonding, dipole interactions, and π-stacking with biological macromolecules. The pyrazole nucleus, specifically, demonstrates remarkable metabolic stability and synthetic accessibility, making it a privileged scaffold in rational drug design across therapeutic areas including oncology, immunology, and infectious diseases [4] [8].
Pyrazole derivatives exemplify structural versatility in medicinal chemistry due to their capacity for regioselective substitution and stereoelectronic modulation. The 1,2-diazole ring system provides two adjacent nitrogen atoms (one pyrrole-like, one pyridine-like) that influence electron distribution and molecular recognition properties. 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one (CAS# 1007518-34-4) embodies this strategic functionalization, featuring three distinct substituents that collectively enhance its bioactive potential:
Table 1: Structural Features and Their Chemical Implications in 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one
Substituent Position | Chemical Group | Electronic Effect | Synthetic Role |
---|---|---|---|
N1 | Propan-2-yl (isopropyl) | +I effect (electron-donating) | Controls regioselectivity during ring formation |
C4 | Acetyl (C=OCH₃) | -M effect (electron-withdrawing) | Hydrogen bond acceptor; derivatization site |
C5 | Methyl | +I effect (electron-donating) | Steric shielding; metabolic stabilization |
Regioselective synthesis of such polysubstituted pyrazoles typically employs cyclocondensation strategies between 1,3-dicarbonyl precursors and hydrazine derivatives. Research demonstrates that aprotic dipolar solvents (e.g., dimethylacetamide) with acid catalysis significantly improve regioselectivity (up to 98:2 isomer ratio) compared to traditional ethanol-based syntheses. This control is critical for generating the specific isomer present in 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one, where the acetyl group occupies the C4 position adjacent to the pyrazole nitrogen. The compound’s physicochemical profile—molecular weight 166.22 g/mol, lipophilic efficiency (LipE) ~3.2—aligns with lead-like compound criteria, making it a valuable intermediate for further optimization [3] [5] [6].
The isopropyl group at N1 exemplifies steric control in receptor binding. Comparative studies show that bulkier N1 substituents (e.g., isopropyl vs. methyl) significantly modulate affinity for ATP-binding sites in kinases by displressing water molecules from hydrophobic pockets. Similarly, the C4 acetyl group’s planarity facilitates interactions with catalytic residues through dipole alignment, as observed in COX-2 inhibitors like celecoxib. Computational analyses indicate the acetyl carbonyl’s bond length (1.21Å) and dipole moment (2.7 D) enable optimal vectoring for target engagement [5] [8].
4-Acetylpyrazole derivatives constitute an emerging pharmacophore class with validated bioactivity across therapeutic domains. The ketone functionality at C4 serves dual roles: direct participation in target binding and serving as a synthetic linchpin for generating structurally diverse libraries. 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one exemplifies this dual utility, with its acetyl group enabling transformations into:
Table 2: Documented Pharmacological Activities of Structural Analogs Featuring 4-Acetylpyrazole Motifs
Therapeutic Area | Lead Compound Structural Features | Observed Potency | Mechanistic Insights |
---|---|---|---|
Anti-inflammatory | 3,5-Diaryl-4-acetylpyrazole | IC₅₀ = 0.18 µM (COX-2) | Competitive inhibition of arachidonic acid binding |
Antimicrobial | 4-Acetyl-3-trifluoromethylpyrazole | MIC = 1.56 µg/mL (S. aureus) | Disruption of membrane integrity |
Anticancer | 1-(4-Acetyl-3-methylpyrazol-5-yl)-3-phenylurea | GI₅₀ = 2.3 µM (MCF-7) | CDK2 inhibition (Kd = 86 nM) |
Analgesic | 5-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-aryl-2-pyrazoline | 82% pain reduction (in vivo) | κ-Opioid receptor agonism |
Structurally, the acetyl group’s electron-withdrawing nature enhances C5 hydrogen acidity (pKa ~ 18), facilitating deprotonation and enolate formation in biological milieus. This enables covalent interactions with catalytic serine residues in esterases or proteases, mimicking natural substrates. Molecular docking studies of analogs demonstrate the carbonyl oxygen forms critical hydrogen bonds with ASN342 (bond length: 2.9Å) in COX-2 and LYS48 in p38 MAP kinase. Additionally, the methyl group within the acetyl moiety contributes to hydrophobic contacts with VAL349 in COX-2, enhancing binding affinity by ΔG = -2.3 kcal/mol [3] [10].
Structure-Activity Relationship (SAR) studies underscore the pharmacophore’s sensitivity to steric and electronic modifications:
The scaffold’s versatility is evidenced in multitargeting ligands. For instance, hybrid molecules incorporating 4-acetylpyrazole and benzimidazole exhibit dual A2A adenosine receptor antagonism (Ki = 14 nM) and MAO-B inhibition (IC₅₀ = 22 nM), highlighting potential in neurodegenerative diseases. Such multifunctionality stems from the pyrazole core’s capacity to adopt multiple binding orientations while maintaining ligand efficiency >0.35 [8].
Table 3: Key Physicochemical and Pharmacokinetic Parameters of 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one
Parameter | Value | Significance in Drug Design |
---|---|---|
Molecular Weight | 166.22 g/mol | Optimal for blood-brain barrier penetration |
log P (Calculated) | 2.1 | Balances membrane permeability and solubility |
Hydrogen Bond Acceptors | 3 (2xN, 1xO) | Facilitates target interactions without excessive polarity |
Hydrogen Bond Donors | 0 | Enhances membrane permeation |
Rotatable Bonds | 2 | Maintains conformational rigidity for selectivity |
Topological Polar Surface Area | 32.6 Ų | Predicts good intestinal absorption |
Synthetic Accessibility | 3.2 (Scale: 1-10) | Amenable to large-scale diversification |
These attributes position 4-acetylpyrazoles like 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one as versatile intermediates for generating libraries targeting inflammation, oncology, and CNS disorders. Current research explores their incorporation into PROTACs (Proteolysis Targeting Chimeras), leveraging the acetyl group for linker attachment to E3 ligase ligands [5] [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0